Sodium 2,6-dichloropyridine-3-sulfinate
Description
Historical Trajectory and Evolving Significance of Sulfinate Anions in Synthetic Transformations
Sulfinic acids and their corresponding salts, known as sulfinates, have long been recognized in organic chemistry for their versatile reactivity. researchgate.net Historically, their application dates back over three-quarters of a century, primarily in the synthesis of alkyl sulfones through reactions with alkyl halides. researchgate.net These stable, odorless, and often crystalline solids have gained prominence due to their dual capacity to act as both nucleophilic and electrophilic reagents, depending on the reaction conditions. researchgate.netnih.gov
The significance of sulfinate anions has evolved considerably with the advent of modern synthetic methodologies. researchgate.net While traditionally used for forming carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, their role has expanded dramatically in the realm of cross-coupling reactions. researchgate.netsioc-journal.cn They have emerged as powerful building blocks for the synthesis of a wide array of valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and various types of sulfones such as vinyl, allyl, and β-keto sulfones. nih.govscispace.comrsc.org
A pivotal development in the utility of sulfinate salts has been their application as coupling partners in transition metal-catalyzed reactions. concordia.ca Palladium-catalyzed desulfinative cross-coupling reactions, for instance, have demonstrated the efficacy of sulfinates as nucleophiles for forming new carbon-carbon bonds. concordia.ca This has provided a valuable alternative to traditional cross-coupling reagents. Furthermore, the ability of sulfinate anions to participate in radical reactions has opened new avenues for their use in complex molecule synthesis. nih.gov The generation of sulfonyl radicals from sulfinate salts has enabled novel ring-closing sulfonylation and multicomponent reactions. scispace.com
The preparation of sulfinate salts is typically straightforward, with the most common method being the reduction of the corresponding sulfonyl chlorides. nih.gov Although only a limited number of sodium sulfinates are commercially available, numerous synthetic methods have been developed to access a wide variety of structurally diverse sulfinate salts, some of which are scalable for industrial applications. nih.govresearchgate.net This accessibility, coupled with their remarkable reactivity, ensures that sulfinate anions will continue to be a significant tool in the arsenal (B13267) of synthetic organic chemists. researchgate.net
The Pyridine (B92270) Scaffold: A Cornerstone in Heterocyclic Chemistry and its Functionalization Challenges
The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. researchgate.netijnrd.org Its presence is pervasive in pharmaceuticals, agrochemicals, and materials science, making it a cornerstone of heterocyclic chemistry. researchgate.netresearchgate.net The unique electronic properties of the pyridine ring, conferred by the electronegative nitrogen atom, are responsible for its diverse applications. nih.gov This nitrogen atom can participate in hydrogen bonding, which significantly enhances the pharmacokinetic properties of drug molecules. nih.gov Consequently, pyridine-containing drugs are used to treat a wide range of conditions, including cancer, microbial infections, and neurological disorders. researchgate.netchemijournal.com
Despite its importance, the selective functionalization of the pyridine ring presents significant and persistent challenges for synthetic chemists. researchgate.net The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to its carbocyclic analog, benzene (B151609). acs.org This inherent lack of reactivity often necessitates harsh reaction conditions, such as high temperatures and the use of strong acids or metal catalysts, to achieve desired transformations. acs.org
Furthermore, regioselectivity in pyridine functionalization is a major hurdle. nih.gov The electronic properties of the ring generally direct reactions to the C2 and C4 positions. researchgate.net However, achieving functionalization at the C3 or meta-position is notoriously difficult. acs.orgphys.org This has spurred the development of innovative strategies to overcome these challenges, including the use of directing groups and temporary de-aromatization of the pyridine ring to alter its electronic properties. researchgate.netphys.org The development of mild and efficient methods for the regioselective functionalization of pyridines, particularly at the elusive meta-position, remains an active and important area of research. acs.orgphys.org The ability to precisely modify the pyridine scaffold is crucial for the late-stage functionalization of complex molecules and the exploration of new chemical space in drug discovery. researchgate.net
Genesis of Research on Sodium 2,6-Dichloropyridine-3-sulfinate: Contextual Relevance and Research Gaps
The development of specific pyridine sulfinate reagents, such as this compound, arose from the intersection of the growing utility of sulfinate anions and the persistent challenges in pyridine functionalization. While benzene-derived sulfinates were increasingly used as nucleophilic partners in palladium-catalyzed cross-coupling reactions, examples involving heterocyclic sulfinates, particularly those derived from pyridine, were limited. nih.gov This represented a significant research gap, given the prevalence of the pyridine motif in medicinally relevant compounds. nih.gov
The exploration of pyridine sulfinates was driven by the need for efficient, reliable, and operationally simple methods to construct substituted pyridines. nih.gov Traditional cross-coupling methods often rely on pyridine-2-boronates, which can suffer from issues of instability and low reaction efficiency. nih.gov This highlighted the urgent need for alternative nucleophilic pyridine synthons. nih.gov Pyridine sulfinates emerged as promising candidates due to their stability and straightforward preparation from readily available starting materials like the corresponding thiols. nih.gov
The introduction of chloro-substituents on the pyridine ring, as seen in this compound, is a strategic design element. Halogen atoms can serve multiple purposes: they can influence the electronic properties of the ring, potentially enhancing reactivity or stability, and they can also act as handles for further synthetic transformations through subsequent cross-coupling reactions. The specific substitution pattern of two chlorine atoms at the 2- and 6-positions and the sulfinate group at the 3-position provides a unique combination of reactivity and potential for diversification.
Research into this specific compound and its analogs is therefore contextually relevant to the broader goals of medicinal and process chemistry. The development of such reagents aims to expand the toolbox of synthetic chemists, enabling the rapid synthesis of libraries of complex pyridine-containing molecules for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov The investigation into the scope and limitations of these reagents in various cross-coupling reactions seeks to address the long-standing challenges associated with the synthesis of highly functionalized pyridine derivatives.
Properties
Molecular Formula |
C5H2Cl2NNaO2S |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
sodium;2,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
DLSNGKXOJXMCSA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 2,6 Dichloropyridine 3 Sulfinate and Precursors
Strategic Design and Synthesis of Halogenated Pyridine (B92270) Building Blocks
The foundation for synthesizing the target compound is the creation of a correctly substituted dichloropyridine framework. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions are generally more challenging than on benzene (B151609) and require specific strategies to control the position of incoming functional groups. nih.gov
The synthesis of the precursor, 2,6-dichloropyridine (B45657), is a critical first step. The pyridine nucleus is electronically mismatched for standard electrophilic aromatic substitution (EAS) processes, often necessitating harsh reaction conditions like elevated temperatures and the use of strong Lewis acids. nih.govchemrxiv.org
Direct chlorination of pyridine is a common industrial method to produce chlorinated derivatives. The reaction of pyridine with chlorine at high temperatures leads to the formation of 2-chloropyridine (B119429) as an intermediate, which can be further chlorinated to yield 2,6-dichloropyridine. wikipedia.org Patented methods describe reacting 2-chloropyridine with chlorine gas in the liquid phase at temperatures of 160°C or higher, often without a catalyst, to achieve high selectivity for the 2,6-disubstituted product. google.comgoogle.com Photoinitiation with visible light can also be employed to facilitate the reaction. google.com
While direct EAS on an unsubstituted pyridine ring typically favors substitution at the 3-position, the high-temperature chlorination proceeds via a different mechanism to afford the 2- and 6-positions. nih.govchemrxiv.org Alternative strategies for regioselective halogenation exist for other pyridine derivatives, such as the use of pyridine N-oxides to direct halogenation to the 2-position or directed ortho-metalation, but the direct, high-temperature chlorination remains a primary route for the specific 2,6-dichloro isomer. nih.govnih.gov
| Method | Substrate | Reagents & Conditions | Regioselectivity | Citation |
| Direct Chlorination | Pyridine / 2-Chloropyridine | Cl₂, high temp. (≥160°C), liquid phase | 2- and 2,6-positions | wikipedia.orggoogle.comgoogle.com |
| Electrophilic Aromatic Substitution (EAS) | Pyridine | Elemental halides, Lewis/Brønsted acids, high temp. | 3-position | nih.govchemrxiv.org |
| N-Oxide Chemistry | Pyridine N-Oxide | Halogenating agents (e.g., POCl₃) | 2-position | nih.govnih.gov |
| Directed Metalation | Substituted Pyridines | Strong bases (e.g., LDA), then electrophile | Dependent on directing group | nih.gov |
Following the synthesis of 2,6-dichloropyridine, the next key transformation is the introduction of a sulfur-based functional group at the 3-position. Electrophilic sulfonation is a standard method for this purpose, typically employing fuming sulfuric acid (H₂SO₄/SO₃) as the sulfonating agent. masterorganicchemistry.comorganicchemistrytutor.com The active electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. pearson.com
The sulfonation of pyridine itself is a challenging reaction that requires high temperatures (e.g., 230°C) to proceed, a consequence of the pyridine nitrogen withdrawing electron density from the ring and becoming protonated under the strongly acidic conditions. pearson.com The reaction is highly regioselective for the 3-position. This selectivity is governed by the stability of the cationic intermediate (the sigma complex); intermediates formed from attack at the 2- or 4-positions would place a destabilizing positive charge on the electronegative nitrogen atom in one of the resonance structures. pearson.com
In the case of the 2,6-dichloropyridine substrate, the two electron-withdrawing chlorine atoms further deactivate the ring toward electrophilic attack. However, their directing effects and the intrinsic preference of the pyridine ring align to strongly favor sulfonation at the 3-position. This reaction yields 2,6-dichloropyridine-3-sulfonic acid, which is the direct precursor to the sulfonyl chloride and, subsequently, the sulfinate.
An alternative pathway to a 3-sulfonyl pyridine involves starting with 3-aminopyridine, which can be converted to a diazonium salt and subsequently to pyridine-3-sulfonyl chloride through a reaction with sulfur dioxide and a copper catalyst. google.comchemicalbook.com However, the direct sulfonation of the pre-halogenated pyridine is a more convergent approach.
Conversion Pathways to the Sulfinate Anion
The final stages of the synthesis involve converting the sulfonic acid or its derivative into the target sodium sulfinate salt. This is typically a two-step process involving the formation of a sulfonyl chloride followed by its reduction.
The 2,6-dichloropyridine-3-sulfonic acid obtained from the sulfonation step is first converted into the more reactive 2,6-dichloropyridine-3-sulfonyl chloride. This is achieved using standard chlorinating agents such as phosphorus pentachloride or thionyl chloride. chemicalbook.com
The reduction of the sulfonyl chloride to the corresponding sulfinate is the crucial step in forming the desired anion. One of the most common and industrially scalable methods for this transformation is the reaction of the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate. nih.govgoogle.com This method is straightforward and directly produces the sodium salt of the sulfinic acid in high yield. nih.gov Another well-established reductive method involves the use of zinc dust with sodium carbonate in water. nih.gov While other reducing agents like lithium aluminum hydride can reduce sulfonyl chlorides, they often lead to over-reduction to the corresponding thiol and are less suitable for the selective synthesis of sulfinates. taylorfrancis.com
| Reducing Agent | Co-reagent/Solvent | Substrate | Product | Key Features | Citation |
| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate, Water | Sulfonyl Chloride | Sodium Sulfinate | Common, high yield, scalable, direct formation of sodium salt. | nih.govgoogle.com |
| Zinc (Zn) | Sodium Carbonate, Water | Sulfonyl Chloride | Sulfinate Salt | Effective, straightforward method. | nih.gov |
| Triphenylphosphine (PPh₃) | Triethylamine, CH₂Cl₂ | Sulfonyl Chloride | Sulfinamide (with amine) | Used for sulfinamide synthesis, not direct sulfinate formation. | nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Ether/THF | Sulfonyl Chloride | Thiol | Strong reducing agent, leads to over-reduction. | taylorfrancis.com |
When synthetic methods such as the sodium sulfite reduction are employed, the desired Sodium 2,6-dichloropyridine-3-sulfinate is formed directly, obviating the need for a separate counterion exchange step. nih.govgoogle.com The purification of the resulting salt is critical to obtaining a high-purity product.
The sodium sulfinate salt is typically isolated from the aqueous reaction mixture by precipitation, which can sometimes be induced by cooling or the addition of a co-solvent. The crude product is collected by filtration. orgsyn.org Further purification is most commonly achieved by recrystallization. nih.gov For sodium sulfinates, solvents such as ethanol (B145695) or mixtures like methanol (B129727) and acetone (B3395972) are effective for this purpose. nih.govorgsyn.org The final product may be isolated as a hydrate, which can be dried under vacuum at an elevated temperature to yield the anhydrous salt. orgsyn.org
Green Chemistry Principles and Scalability Considerations in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance, aiming to reduce environmental impact and improve safety and efficiency. researchgate.netnih.gov The synthesis of this compound presents several opportunities and challenges in this regard.
The initial halogenation step often uses chlorine gas at high temperatures, which poses significant safety and handling concerns. google.comgoogle.com Similarly, the sulfonation step employs fuming sulfuric acid, a highly corrosive and hazardous reagent. From a green chemistry perspective, developing catalytic or milder alternatives for these transformations would be beneficial. In contrast, the final reduction step using sodium sulfite in water is relatively benign, utilizing a safe solvent and readily available, low-toxicity reagents. nih.gov The development of one-pot or telescoped reaction sequences, which avoid the isolation of intermediates, can significantly improve process efficiency and reduce waste, representing a key goal for scalable synthesis. acs.orgresearchgate.net
Elucidating Reaction Mechanisms of Sodium 2,6 Dichloropyridine 3 Sulfinate
Nucleophilic Reactivity of the Sulfinate Moiety in C-S Bond Formation
The sulfinate group () of sodium 2,6-dichloropyridine-3-sulfinate possesses nucleophilic character, allowing it to engage in C-S bond-forming reactions. The sulfinate can act as a nucleophile, participating in substitution reactions with electrophilic centers. This reactivity is fundamental to the construction of more complex organosulfur compounds. For instance, sulfinate salts are known to participate in palladium-catalyzed coupling reactions where they act as nucleophilic coupling partners.
The nucleophilic attack of the sulfinate can be directed to form various sulfur-containing functional groups. One common transformation is the formation of sulfones. This can be achieved through the reaction of the sulfinate with a suitable electrophile, such as an alkyl halide. The versatility of sulfinates as nucleophiles is a cornerstone of their application in organic synthesis. concordia.ca
A notable application of the nucleophilic character of sulfinates is in the synthesis of thioethers. A Chan-Lam type C-S coupling reaction has been developed using sodium aryl sulfinates and organoboron compounds to produce diaryl thioethers. polyu.edu.hk In this copper-catalyzed reaction, the sulfinate acts as a sulfenylating agent. polyu.edu.hk
Radical Pathways in Sulfonylation and Desulfinative Processes
Sodium sulfinates are versatile reagents that can also participate in reactions via radical pathways. nih.govresearchgate.net They can serve as precursors to sulfonyl radicals (RSO₂•), which are key intermediates in various synthetic transformations. researchgate.netresearchgate.net These radicals can be generated from sodium sulfinates under different reaction conditions, often involving an oxidant. researchgate.net
Once generated, the sulfonyl radical can react with a variety of substrates. researchgate.netresearchgate.net For example, the addition of sulfonyl radicals to alkenes and alkynes is a common method for the synthesis of sulfones. researchgate.net Radical cyclization reactions initiated by sulfonyl radicals have also been developed to construct heterocyclic compounds. researchgate.net
Key Radical Reactions Involving Sodium Sulfinates:
| Reaction Type | Description |
| Sulfonylation | Addition of a sulfonyl group to a molecule, often via a sulfonyl radical intermediate. researchgate.net |
| Desulfinative Coupling | A cross-coupling reaction where a sulfinate group is extruded as sulfur dioxide, leading to the formation of a new carbon-carbon bond. nih.gov |
| Radical Cyclization | Initiation of a cyclization cascade by a sulfonyl radical to form cyclic structures. researchgate.net |
Desulfinative processes represent another important class of reactions involving sulfinates. In these reactions, the sulfinate group is eliminated, often as sulfur dioxide, facilitating the formation of new bonds. For instance, palladium-catalyzed desulfinative cross-coupling reactions have been developed to form C-C bonds. nih.gov In one such method, benzyl (B1604629) sulfinates, generated in situ from a sulfinate transfer reagent and a benzyl halide, undergo efficient coupling with (hetero)aryl halides to produce di(hetero)arylmethanes. nih.gov The reaction is proposed to proceed through a catalytic cycle involving the in situ formation of the benzylic sulfinate. nih.gov
The involvement of radical species in these reactions is often confirmed through mechanistic studies, such as the use of radical scavengers like TEMPO, which can inhibit the reaction. nih.gov
Chemo- and Regioselectivity Control in Pyridine (B92270) Functionalization
The functionalization of the pyridine ring presents a significant challenge due to the inherent electronic properties of the heterocycle. nih.gov The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming nucleophiles to the C2, C4, and C6 positions. The presence of two chlorine atoms in this compound further influences the reactivity and selectivity of subsequent functionalization reactions.
Controlling the chemo- and regioselectivity in the functionalization of dichloropyridines is crucial for synthesizing specific isomers. epfl.ch The substitution pattern of the pyridine ring dictates the positions most susceptible to nucleophilic or electrophilic attack. For 2,6-dichloropyridine (B45657) derivatives, the C3, C4, and C5 positions are available for functionalization. The electronic effects of the chlorine atoms and the sulfinate group play a key role in directing incoming reagents.
Recent advancements have focused on developing methods for the selective functionalization of pyridines at various positions. chemrxiv.orgchemrxiv.org For instance, a one-pot protocol for the C4-selective sulfonylation of pyridines has been reported, which utilizes triflic anhydride (B1165640) activation followed by a base-mediated addition of a sulfinate salt. chemrxiv.org The choice of base and solvent was found to be critical in achieving high regioselectivity. chemrxiv.org While N-methylpiperidine in chloroform (B151607) afforded high C4 selectivity, other bases like DABCO and N-methylpyrrolidine resulted in lower selectivity. chemrxiv.org
Strategies for the regioselective functionalization of various dichloropyridines have been explored, demonstrating that the choice of reagents and reaction conditions can direct lithiation and subsequent electrophilic quench to specific positions on the pyridine ring. epfl.ch
Kinetic and Thermodynamic Parameters Governing Transformations
The outcome of chemical reactions involving this compound is governed by both kinetic and thermodynamic factors. The relative rates of competing reaction pathways determine the product distribution under kinetic control, while the relative stabilities of the products determine the outcome under thermodynamic control.
For radical reactions, the stability of the generated radical intermediates plays a crucial role. The rate of radical formation and subsequent reactions will be influenced by factors such as bond dissociation energies and the electronic effects of the substituents on the pyridine ring.
In nucleophilic substitution reactions, the activation energy for the formation of the transition state is a key kinetic parameter. The nature of the solvent can significantly influence reaction rates by stabilizing or destabilizing the reactants and transition states. easychair.org For example, polar solvents can solvate charged intermediates and transition states, potentially lowering the activation energy. nrel.gov
Application of Computational Chemistry for Mechanistic Insights
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. By modeling reactions at the atomic level, researchers can gain a deeper understanding of transition states, intermediates, and the factors that control reactivity and selectivity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scholarsresearchlibrary.comresearchgate.net It is widely employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. mdpi.com This information allows for the construction of detailed reaction energy profiles, which can help to identify the rate-determining step of a reaction and to understand the origins of selectivity. mdpi.com
For instance, DFT calculations can be used to model the transition states of nucleophilic attack on the pyridine ring, providing insights into why a particular regioisomer is formed preferentially. nih.gov Similarly, the stability of different radical intermediates can be calculated to predict the most likely radical pathway. polyu.edu.hk DFT studies have been instrumental in understanding the mechanism of various chemical reactions, including those involving pyridine derivatives. researchgate.netscholarsresearchlibrary.com
Information Gained from DFT Calculations:
| Parameter | Insight Provided |
| Optimized Geometries | Provides the three-dimensional structure of molecules, including bond lengths and angles. researchgate.net |
| Vibrational Frequencies | Confirms whether a calculated structure is a stable minimum or a transition state and provides information about the infrared spectrum. scholarsresearchlibrary.com |
| Reaction Energies | Determines the overall thermodynamics of a reaction (exothermic or endothermic). |
| Activation Energies | Calculates the energy barrier for a reaction, providing insight into the reaction kinetics. mdpi.com |
| Electronic Properties | Analysis of properties like HOMO-LUMO gap and molecular electrostatic potential can reveal the reactive nature of a molecule. scholarsresearchlibrary.comresearchgate.net |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.orgeasychair.org This technique is particularly useful for investigating the role of the solvent in chemical reactions and for understanding non-covalent interactions between molecules. easychair.orgnih.gov
Solvent molecules can significantly influence the course of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states through explicit interactions such as hydrogen bonding and dipole-dipole interactions. easychair.orgmdpi.com MD simulations can explicitly model these interactions, providing a more realistic picture of the reaction environment compared to gas-phase calculations. nrel.goveasychair.org
MD simulations can also be used to study the aggregation behavior of molecules in solution and how different components of a formulation interact with each other. mdpi.com For example, simulations can reveal how surfactant molecules form micelles and how a drug molecule is solubilized within these structures. mdpi.com This can provide valuable insights into the formulation and delivery of active pharmaceutical ingredients.
Strategic Applications of Sodium 2,6 Dichloropyridine 3 Sulfinate in Organic Synthesis
Construction of Carbon-Sulfur Bonds
The sulfinate moiety of Sodium 2,6-dichloropyridine-3-sulfinate serves as an excellent precursor for the formation of sulfones, a critical functional group in numerous bioactive compounds. This transformation is typically achieved through coupling reactions where the sulfur atom forms a new bond with a carbon atom of another organic substrate.
This compound is an effective sulfonylating agent for the synthesis of diaryl sulfones and other pyridine-sulfonyl derivatives. These reactions often proceed via transition-metal-catalyzed cross-coupling mechanisms. For instance, in palladium-catalyzed Suzuki-type couplings, the sulfinate can react with aryl boronic acids to form the corresponding aryl (2,6-dichloropyridin-3-yl) sulfone. chemrevlett.comorganic-chemistry.org Similarly, copper-catalyzed protocols have been developed that couple sodium sulfinates with aryl halides. researchgate.net
These methods are valued for their broad functional group tolerance and the ability to construct sterically hindered sulfones under relatively mild conditions compared to traditional oxidation or electrophilic aromatic sulfonylation methods. chemrevlett.com The resulting 2,6-dichloropyridyl sulfone products are themselves valuable intermediates for further synthetic manipulations.
Table 1: Representative Synthesis of Aryl Sulfones using Pyridine (B92270) Sulfinates
| Aryl Partner | Catalyst/Reagents | Product | Ref. |
| Aryl Boronic Acid | Pd(OAc)₂, Ligand, Base | Aryl (2,6-dichloropyridin-3-yl) sulfone | chemrevlett.com |
| Aryl Iodide | CuI, Ligand | Aryl (2,6-dichloropyridin-3-yl) sulfone | researchgate.net |
| Aryl Halide | Ni/Photoredox Catalyst | Aryl (2,6-dichloropyridin-3-yl) sulfone | researchgate.net |
The synthesis of vinyl sulfones represents another key application of sodium sulfinates, including this compound. nih.gov Vinyl sulfones are important synthetic intermediates and are present in various biologically active molecules. rsc.org Methodologies for their synthesis include the direct sulfonylation of alkenes and alkynes. organic-chemistry.org
For example, copper-catalyzed reactions can achieve the stereoselective synthesis of (E)-alkenyl sulfones from alkenes or (E)-β-haloalkenyl sulfones from alkynes using sodium sulfinates. organic-chemistry.org Other approaches involve the reaction of sodium sulfinates with α,β-unsaturated carboxylic acids via decarboxylative sulfonylation or the electrochemical sulfonylation of olefins. rsc.orgorganic-chemistry.org These methods provide direct access to vinyl sulfones bearing the 2,6-dichloropyridine (B45657) moiety, which can act as Michael acceptors or dienophiles in subsequent cycloaddition reactions. wikipedia.org The cyanide-mediated reaction of vinyl sulfones can also be used to generate a nucleophilic sulfinate ion in situ for further reactions. organic-chemistry.org
Functionalization and Derivatization of the Dichloropyridine Nucleus
The dichloropyridine core of the reagent offers multiple sites for functionalization, either by leveraging the directing effects of the sulfinate group or by utilizing the sulfinate itself as a versatile coupling handle.
Direct C-H sulfonylation is a powerful strategy for modifying complex molecules without the need for pre-functionalization. In this context, this compound can act as the nucleophilic sulfonylating agent. researchgate.netresearchgate.net Base-mediated protocols for the direct, C4-selective sulfonylation of pyridine have been developed, involving the activation of the pyridine ring followed by the addition of a sulfinate salt. chemistryviews.orgchemrxiv.org While these methods are often demonstrated with simpler sulfinates, the principle extends to more complex reagents like this compound. This allows for the direct installation of the dichloropyridylsulfonyl group onto other aromatic or heteroaromatic rings, providing a streamlined route to complex sulfonyl-containing architectures. chemistryviews.org Copper-mediated C-H sulfonylation has also been demonstrated for indole (B1671886) systems using various sodium sulfinates. acs.org
Perhaps one of the most significant applications of pyridine sulfinates is their use as nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.govrsc.orgrsc.org They have emerged as superior alternatives to the often unstable and inefficiently reacting pyridine boronates, particularly for 2- and 3-substituted pyridines. rsc.orgrsc.orgrsc.org
In these desulfinative cross-coupling reactions, this compound can couple with a wide array of aryl and heteroaryl halides to form C(sp²)–C(sp²) bonds. thieme-connect.combohrium.com The reaction effectively installs the 2,6-dichloropyridin-3-yl moiety onto another aromatic system, driven by the extrusion of sulfur dioxide. This methodology is characterized by its broad scope, excellent functional group tolerance, and operational simplicity, making it highly valuable for medicinal chemistry and the synthesis of linked bi-heterocyclic compounds. thieme-connect.comacs.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base, and proceeds at elevated temperatures. rsc.org
Table 2: Palladium-Catalyzed Desulfinative Cross-Coupling
| Coupling Partner | Catalyst System | Product Structure | Ref. |
| 4-Bromotoluene | Pd(OAc)₂ / PCy₃, K₂CO₃ | 2,6-Dichloro-3-(p-tolyl)pyridine | nih.govrsc.org |
| 4-Chlorotoluene | Pd(OAc)₂ / PCy₃, K₂CO₃ | 2,6-Dichloro-3-(p-tolyl)pyridine | rsc.org |
| 2-Bromopyridine | Pd(OAc)₂ / PCy₃, K₂CO₃ | 3,2'-Bipyridine (2,6-dichloro substituted) | rsc.org |
| Aryl/Heteroaryl-Cl | Pd(OAc)₂ / P(t-Bu)₂Me | 3-Aryl/Heteroaryl-2,6-dichloropyridine | acs.org |
Synthesis of Advanced Pyridine-Containing Heterocyclic Architectures
The products derived from this compound serve as building blocks for more complex heterocyclic systems. The presence of two chloro substituents on the pyridine ring provides handles for subsequent functionalization. researchgate.net For instance, the chlorine atoms can be displaced through nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to build more elaborate structures. concordia.ca
Furthermore, the sulfonyl group, installed via reactions described in section 4.1.1, can be used as a leaving group or can influence the reactivity of the pyridine ring in subsequent transformations. The combination of desulfinative coupling (section 4.2.2) to form a biaryl linkage, followed by SₙAr reactions on the chloro-substituents, enables a modular approach to highly decorated pyridine-containing molecules. This strategy is particularly useful in drug discovery for the rapid generation of analog libraries to explore structure-activity relationships. nih.gov
Building Blocks for Bipyridine and Terpyridine Derivatives
The construction of bipyridine and terpyridine frameworks is of significant interest in coordination chemistry and materials science, as these motifs are excellent ligands for metal ions. This compound can serve as a key precursor in the synthesis of these multi-ring systems through cross-coupling reactions. The utility of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions is a well-established strategy for the formation of carbon-carbon bonds. rsc.org
In this context, the sulfinate group of this compound can be displaced in a desulfinylative cross-coupling reaction with a suitable halopyridine. rsc.org This approach is particularly advantageous as pyridine-2-sulfinates have been shown to be effective replacements for the often unstable and inefficiently reacting pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions. rsc.org The reaction would proceed via a palladium catalyst, such as palladium(II) acetate, with a suitable phosphine ligand.
A hypothetical reaction scheme for the synthesis of a dichlorinated bipyridine derivative is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| This compound | 2-Bromopyridine | Pd(OAc)₂, PCy₃, K₂CO₃ | 2,6-Dichloro-3-(pyridin-2-yl)pyridine |
This methodology allows for the modular synthesis of unsymmetrical bipyridines. Furthermore, the two chlorine atoms on the pyridine ring of the parent compound offer additional handles for subsequent functionalization, enabling the synthesis of more complex and highly substituted bipyridine and terpyridine structures. For instance, electrochemical methods have been employed for the heterocoupling of 2,6-dichloropyridine with other bromopyridines to yield terpyridine derivatives. mdpi.com
Access to Diverse Sulfur-Containing Heterocycles
The sulfinate functional group in this compound also provides a gateway to the synthesis of various sulfur-containing heterocycles. Sulfinates are known to be versatile precursors for a range of organosulfur compounds. preprints.org The reactivity of the sulfinate can be tuned depending on the reaction conditions, allowing it to act as a precursor to sulfonyl, sulfenyl, or sulfinyl functionalities.
One potential application is in the synthesis of pyridothiadiazine dioxides. This could be achieved through a reaction cascade involving the conversion of the sulfinate to a sulfonyl chloride, followed by reaction with an appropriate amine to form a sulfonamide, which could then undergo intramolecular cyclization.
Additionally, the sulfinate can be a source of a sulfonyl radical, which can participate in radical cyclization reactions to form sulfur-containing rings. While direct C-H functionalization of pyridines is a known method for introducing sulfonyl groups, the use of a pre-functionalized substrate like this compound offers a regioselective approach. researchgate.net
The synthesis of various sulfur heterocycles often involves the use of sulfur monochloride or other sulfurating agents. arkat-usa.org While there are no direct reports on the use of this compound in such reactions, its potential as a building block for more complex sulfur-containing heterocyclic systems is an area ripe for exploration. The presence of the dichloropyridine moiety could also influence the reactivity and stability of the resulting heterocyclic products, potentially leading to novel compounds with interesting electronic and biological properties.
Advanced Spectroscopic and Structural Characterization for Mechanistic and Synthetic Validation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Sodium 2,6-dichloropyridine-3-sulfinate, both ¹H and ¹³C NMR would provide critical information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of the 2,6-dichloropyridine (B45657) ring is expected to show two signals for the aromatic protons at the C4 and C5 positions. Due to the substitution pattern, these protons would form an AX or AB spin system, appearing as two doublets. The chemical shifts would be influenced by the electron-withdrawing nature of the two chlorine atoms and the sulfinate group. The proton at C4 would likely resonate at a different frequency than the proton at C5, with their coupling constant (³JHH) providing connectivity information. In reaction monitoring, the appearance or disappearance of these characteristic signals can be used to track the consumption of the starting material and the formation of products.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal five distinct signals corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts of these carbons are highly dependent on the electronic environment created by the substituents. The carbons bonded to the chlorine atoms (C2 and C6) would exhibit significant downfield shifts. The carbon attached to the sulfinate group (C3) would also have a characteristic chemical shift. The remaining carbons (C4 and C5) would resonate in the aromatic region, with their precise locations providing further structural confirmation.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | H-4 | 7.50 - 7.80 | Doublet | ³JHH = ~8 Hz |
| ¹H | H-5 | 7.20 - 7.50 | Doublet | ³JHH = ~8 Hz |
| ¹³C | C-2 | 150 - 155 | Singlet | - |
| ¹³C | C-3 | 140 - 145 | Singlet | - |
| ¹³C | C-4 | 125 - 130 | Singlet | - |
| ¹³C | C-5 | 120 - 125 | Singlet | - |
| ¹³C | C-6 | 150 - 155 | Singlet | - |
Note: These are predicted values based on general principles and data from similar compounds and may differ from experimental values.
Mass Spectrometry (MS) Techniques for Identification of Reaction Products and Intermediates
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS can be used to confirm its identity and to identify intermediates and byproducts in the reactions where it is involved.
The molecular ion peak (M⁺) for the sulfinate anion would be expected at an m/z corresponding to the mass of the C₅H₂Cl₂NO₂S⁻ ion. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately two-thirds the intensity of the M peak, and the M+4 peak being about one-fifth.
Common fragmentation pathways for such a molecule could involve the loss of SO₂, the cleavage of the C-S bond, or the loss of chlorine atoms. The analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2,6-dichloropyridine-3-sulfinate anion
| m/z (predicted) | Possible Fragment | Notes |
| 209/211/213 | [C₅H₂Cl₂NSO₂]⁻ | Molecular Ion (Anion) |
| 145/147/149 | [C₅H₂Cl₂N]⁻ | Loss of SO₂ |
| 110/112 | [C₅H₂ClN]⁻ | Loss of SO₂ and one Cl |
| 64 | [SO₂]⁻ | Sulfinate group fragment |
Note: The m/z values are for the anionic part of the molecule and will show isotopic patterns due to the presence of chlorine.
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, insights can be drawn from the crystal structures of analogous sulfinated pyridines.
A crystal structure of this compound would be expected to show a planar pyridine ring. The two chlorine atoms would be situated in the plane of the ring. The sulfinate group would likely adopt a trigonal pyramidal geometry. In the solid state, the sodium cations would be coordinated to the oxygen atoms of the sulfinate groups, potentially forming a coordination polymer or a complex network of ionic interactions. These interactions would play a crucial role in the packing of the molecules in the crystal lattice, defining the supramolecular structure.
Interactive Data Table: Expected Structural Parameters from X-ray Crystallography for this compound
| Parameter | Expected Value/Description |
| Pyridine Ring Geometry | Planar |
| C-Cl Bond Length | ~1.74 Å |
| C-S Bond Length | ~1.80 Å |
| S-O Bond Length | ~1.50 Å |
| O-S-O Bond Angle | ~110° |
| Sodium Coordination | Coordination to sulfinate oxygen atoms |
Note: These are expected values based on data from analogous structures and may vary in an experimental determination.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Systems
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sigmaaldrich.com For this compound, these techniques can confirm the presence of the dichloropyridine ring and the sulfinate group.
The IR and Raman spectra would be expected to show characteristic bands for the C-Cl, C=C, C=N, and S=O stretching vibrations. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations are usually found in the 800-600 cm⁻¹ range. The sulfinate group (SO₂) would give rise to strong symmetric and asymmetric stretching bands, typically in the 1100-950 cm⁻¹ region.
By monitoring the changes in the vibrational spectra during a reaction, one can follow the transformation of functional groups, providing valuable mechanistic information.
Interactive Data Table: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
| Pyridine Ring (C=C, C=N) Stretching | 1600 - 1400 | IR, Raman |
| S=O Asymmetric Stretching | 1100 - 1000 | IR (strong) |
| S=O Symmetric Stretching | 1000 - 950 | IR (strong) |
| C-Cl Stretching | 800 - 600 | IR, Raman |
Theoretical Chemistry and Computational Modeling of Sodium 2,6 Dichloropyridine 3 Sulfinate Reactivity
Electronic Structure and Bonding Analysis of the Sulfinate Moiety
The sulfinate group (-SO₂⁻) is a critical functional moiety that dictates much of the reactivity of Sodium 2,6-dichloropyridine-3-sulfinate. The electronic structure of the sulfinate anion is characterized by a sulfur atom in a pyramidal geometry, bonded to two oxygen atoms and one carbon atom of the pyridine (B92270) ring. The negative charge is delocalized across the two oxygen atoms, a feature that can be represented by resonance structures. rsc.org This delocalization contributes to the stability of the sulfinate anion.
The bonding in the sulfinate group involves both sigma (σ) and pi (π) interactions. The sulfur atom is typically considered to be sp³ hybridized, forming σ bonds with the carbon and two oxygen atoms, with the remaining lone pair occupying the fourth sp³ orbital. The p-orbitals of sulfur and oxygen can overlap to form π-bonds, contributing to the S-O bond order being greater than one. The presence of electron-withdrawing chloro groups on the pyridine ring can influence the electronic properties of the sulfinate group through inductive effects, potentially affecting the electron density on the sulfur atom and its nucleophilicity. researchgate.net
Table 1: Representative Bond Lengths and Angles in Aromatic Sulfinates
| Parameter | Typical Value Range |
| S-O Bond Length | 1.45 - 1.55 Å |
| S-C Bond Length | 1.75 - 1.85 Å |
| O-S-O Bond Angle | 110 - 120° |
| O-S-C Bond Angle | 100 - 110° |
Note: These are general ranges for aromatic sulfinates and may vary for this compound.
The electronic nature of the sulfonyl group to which the sulfinate is related is strongly electron-withdrawing. This characteristic is due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation from the sulfur atom, which can stabilize adjacent carbanions through pπ-dπ overlap. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these frontier orbitals provide insights into the kinetic feasibility of a reaction.
For this compound, the HOMO is expected to be localized primarily on the sulfinate group, specifically on the oxygen atoms and the sulfur lone pair, making it the nucleophilic center of the molecule. The LUMO is likely to be associated with the π* orbitals of the electron-deficient dichloropyridine ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity.
Computational studies on related pyridine derivatives show that the presence of electron-withdrawing substituents, such as chlorine atoms, lowers the energy of both the HOMO and LUMO. researchgate.net The lowering of the LUMO energy makes the pyridine ring more susceptible to nucleophilic attack. In reactions where this compound acts as a nucleophile, the interaction will be governed by its HOMO energy relative to the LUMO of the electrophile. Conversely, when the pyridine ring itself is the site of reaction, its LUMO will interact with the HOMO of a nucleophile.
Table 2: Predicted FMO Energies for a Model Dichloropyridine System
| Orbital | Energy (eV) |
| HOMO | -7.47 |
| LUMO | -1.72 |
| HOMO-LUMO Gap | 5.75 |
Data derived from a computational study on 2,3-dichloropyridine (B146566) and serves as an illustrative example. researchgate.net
The regioselectivity of reactions can also be predicted using FMO theory. The lobes of the HOMO and LUMO indicate the most probable sites for bond formation. For nucleophilic attack on the pyridine ring, the LUMO coefficients would indicate the positions most susceptible to attack.
Solvation Effects and Environmental Influence on Chemical Behavior
The chemical behavior of a molecule, particularly in solution, is significantly influenced by its interaction with solvent molecules. Solvation can affect reaction rates, equilibria, and even the reaction mechanism itself. For an ionic compound like this compound, solvation effects are particularly important.
Computational chemistry employs various solvation models to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit (continuum), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov
For this compound, polar solvents are expected to stabilize the charged sulfinate group through ion-dipole interactions. This stabilization can affect the nucleophilicity of the sulfinate. In some cases, strong solvation can hinder reactivity by creating a "solvent cage" around the reactive site. The choice of solvent can also influence the regioselectivity of reactions involving pyridine derivatives. researchgate.netchemrxiv.org For instance, the electrochemical properties of pyridinium (B92312) compounds are observed to change with different solvents. researchgate.net
Computational studies on pyrrole (B145914) and pyridine have demonstrated that both discrete (explicit) and continuum water models can significantly influence the physicochemical properties of these heterocyclic compounds, including their aromaticity and the nature of hydrogen bonding. nih.gov Such studies highlight the necessity of including solvent effects in computational models to accurately predict chemical behavior in solution.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.govijcrt.org Density Functional Theory (DFT) is a commonly employed method for these calculations. By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm or elucidate the molecular structure.
For this compound, DFT calculations could predict its characteristic IR vibrational modes. The S-O stretching frequencies in the sulfinate group would be particularly informative. Calculations on 2,3-dichloropyridine have been used to interpret its infrared spectrum, assigning calculated frequencies to specific vibrational modes such as C-C stretching, in-plane bending, and ring deformations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shifts for the protons and carbons on the pyridine ring would be sensitive to the electronic effects of the chloro and sulfinate substituents. Comparing these predicted shifts with experimental NMR data would provide valuable structural confirmation. For example, in a study of 4-chloromethyl pyridine hydrochloride, DFT calculations were used to analyze the ¹H and ¹³C NMR data to understand the molecular structure. ijcrt.org
UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions. nih.gov For this compound, this could help identify the π-π* and n-π* transitions associated with the aromatic ring and the sulfinate group.
Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined reactivity data. Once a robust QSRR model is developed, it can be used to predict the reactivity of new, untested compounds within the same chemical class.
For a series of substituted pyridine sulfinates, a QSRR model could be developed to predict their nucleophilic reactivity in a specific reaction. The model would use various molecular descriptors calculated for each compound, which can be categorized as:
Electronic descriptors: Atomic charges, dipole moment, HOMO and LUMO energies.
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
These descriptors would be correlated with an experimental measure of reactivity, such as reaction rate constants. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build the QSRR equation. nih.gov
While a specific QSRR model for this compound is not available, the principles of QSRR are broadly applicable. Studies have used QSRR to model the chromatographic retention behavior of various classes of organic compounds, demonstrating the power of this approach to predict chemical properties from molecular structure. nih.govmdpi.com A QSRR study on pyridine sulfinates could provide valuable insights into how different substituents on the pyridine ring influence their reactivity, aiding in the design of new reagents for organic synthesis.
Emerging Research Frontiers and Future Prospects for 2,6 Dichloropyridine 3 Sulfinate Chemistry
Development of Novel Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and atom economy. While direct examples involving sodium 2,6-dichloropyridine-3-sulfinate in MCRs are not yet widely reported, the versatile reactivity of the sulfinate group suggests significant potential. Sulfinates can act as precursors to sulfonyl radicals, which are key intermediates in various C-C and C-heteroatom bond-forming reactions.
The development of MCRs incorporating sulfinates is an active area of research. For instance, one-pot three-component reactions have been developed for the synthesis of various heterocyclic compounds. In one example, sodium benzenesulfinate (B1229208) has been used as a catalyst for the synthesis of dihydropyrano[3,2-c]chromenes. This highlights the potential for sulfinates to participate in MCRs not just as reactants but also as catalysts.
Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, represent another promising frontier. A sulfonyl radical generated from this compound could trigger a cascade of cyclizations and rearrangements, leading to the rapid assembly of complex polycyclic structures. The development of such reactions would offer a highly efficient route to novel chemical entities with potential applications in medicinal chemistry and materials science.
Future research in this area will likely focus on designing MCRs and cascade reactions that specifically leverage the unique electronic and steric properties of the 2,6-dichloropyridine (B45657) scaffold. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the sulfinate group and the pyridine (B92270) ring, potentially leading to novel and selective transformations.
Integration into Continuous Flow Synthesis Methodologies
Continuous flow synthesis has emerged as a transformative technology in modern chemistry, offering advantages such as enhanced safety, improved reaction control, and facile scalability. The integration of reactions involving this compound into continuous flow systems is a logical next step in advancing its synthetic utility.
The parent compound, 2,6-dichloropyridine, has already been utilized in continuous flow systems. For example, the generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate (B81430) using elemental fluorine has been successfully demonstrated in a continuous flow setup. researchgate.net This precedent suggests that the 2,6-dichloropyridine core is amenable to flow conditions.
The application of flow chemistry to sulfinate transformations is also gaining traction. For instance, the synthesis of sulfonamides has been achieved in a flow mesoreactor, demonstrating the feasibility of handling sulfonyl intermediates in a continuous manner. ijarsct.co.in This approach offers benefits such as reduced reaction times and the use of greener solvents. ijarsct.co.in
The integration of this compound into continuous flow processes could enable the safe and efficient generation of reactive sulfonyl intermediates for immediate use in subsequent reactions. This would be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. Future work will likely involve the development of integrated, multi-step flow sequences for the synthesis and derivatization of sulfonylated pyridines, potentially leading to automated and on-demand production of valuable compounds.
Exploration of Advanced Catalytic Systems and Supports
The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Palladium-catalyzed cross-coupling reactions are a key area of exploration for functionalizing the dichloropyridine ring. Research has shown that ligand-controlled selectivity can be achieved in the Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines, allowing for selective functionalization at the C4 position. nih.gov Similar strategies could be applied to 2,6-dichloropyridine derivatives to achieve site-selective modifications.
The use of supported catalysts is another important aspect of developing sustainable and efficient chemical processes. Supported palladium catalysts, for example, have been extensively used in Sonogashira reactions and offer the advantage of easy separation and recyclability. mdpi.com Layered double hydroxides (LDHs) are emerging as promising supports for catalysts due to their unique structure and stability. rsc.org The immobilization of catalysts on such supports could facilitate the development of robust and reusable catalytic systems for transformations involving this compound.
Recent advancements in catalysis also include the use of nickel catalysts in combination with organoboron photocatalysts for the coupling of aryl bromides with sodium sulfinates under visible light. mdpi.com This dual catalytic system offers a greener alternative to traditional heavy metal catalysts. mdpi.com The exploration of such photoredox and transition-metal-catalyzed reactions will undoubtedly expand the repertoire of synthetic transformations available for this class of compounds.
| Catalytic System | Reaction Type | Key Features | Potential Application for 2,6-Dichloropyridine-3-sulfinate |
|---|---|---|---|
| Palladium/NHC Ligands | Suzuki-Miyaura Cross-Coupling | Ligand-controlled regioselectivity | Site-selective functionalization of the pyridine ring |
| Supported Palladium Nanoparticles | Sonogashira Coupling | Easy separation and recyclability | Sustainable synthesis of alkynylated pyridine derivatives |
| Nickel/Organoboron Photocatalyst | Cross-coupling with Aryl Bromides | Visible-light mediated, greener alternative | Synthesis of diaryl sulfones |
| Layered Double Hydroxide (LDH) Supports | Various Catalytic Reactions | High stability and compositional diversity | Development of robust and reusable catalysts |
Sustainable and Electro-Chemical Approaches in Sulfinate Transformations
The development of sustainable and environmentally friendly synthetic methods is a major focus of modern chemistry. In the context of sulfinate transformations, significant progress has been made in developing greener approaches. For instance, the synthesis of sulfonamides from sodium sulfinates has been achieved in water, a green solvent, under mild conditions. researchgate.net This approach avoids the use of toxic and volatile organic solvents. researchgate.net
Electrochemical methods offer another powerful tool for sustainable chemistry, as they use electricity as a clean reagent to drive chemical reactions. The electrochemical oxidative amination of sodium sulfinates to produce sulfonamides has been demonstrated, providing a metal-free and environmentally friendly alternative to traditional methods. nih.gov Furthermore, the electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates has been achieved, showcasing a novel and highly regioselective transformation under catalyst- and oxidant-free conditions. nih.gov This method allows for the direct functionalization of the pyridine ring in a highly controlled manner. nih.gov
These electrochemical approaches are characterized by their high functional group tolerance and potential for scalability. The ability to perform these reactions in undivided cells with simple electrode materials further enhances their practicality.
| Approach | Reaction | Key Advantages | Relevance to 2,6-Dichloropyridine-3-sulfinate |
|---|---|---|---|
| Synthesis in Water | Sulfonamide Synthesis | Use of a green solvent, mild conditions | Environmentally friendly route to sulfonamide derivatives |
| Electrochemical Oxidative Amination | Sulfonamide Synthesis | Metal-free, avoids chemical oxidants | Clean synthesis of N-substituted sulfonamides |
| Electrochemical C-H Sulfonylation | Direct Sulfonylation of Pyridines | High regioselectivity, catalyst- and oxidant-free | Direct and controlled functionalization of the pyridine core |
The continued exploration of these sustainable and electrochemical methods will undoubtedly lead to more efficient and environmentally benign ways to synthesize and modify molecules based on the this compound scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
